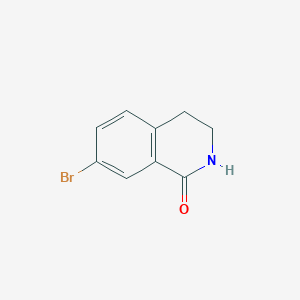

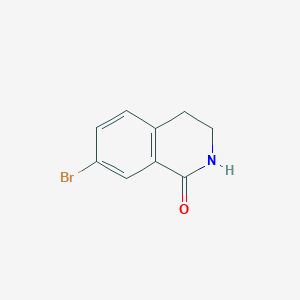

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDDOAWCDDBYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648634 | |

| Record name | 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891782-60-8 | |

| Record name | 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one chemical properties

An In-depth Technical Guide to 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound that serves as a crucial intermediate and versatile building block in medicinal chemistry and pharmaceutical research. Its isoquinoline core is a privileged scaffold found in numerous biologically active molecules. The presence of a bromine atom provides a reactive handle for further chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures and novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, spectral data, synthesis protocols, and reactivity, intended for professionals in drug discovery and development.[1][2]

Chemical and Physical Properties

This compound is an off-white to light brown solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below, derived from computed data and experimental findings.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 891782-60-8 | [1][3][4][5][6] |

| Molecular Formula | C₉H₈BrNO | [1][3][6] |

| Molecular Weight | 226.07 g/mol | [1][3][6] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 142-149 °C | [1] |

| Purity | ≥97% | [1][5][7] |

| Exact Mass | 224.97893 Da | [3] |

| XLogP3 | 1.9 | [3] |

| Topological Polar Surface Area | 29.1 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 0 | [3] |

Spectral Data

Characterization of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

-

¹H NMR (400 MHz, Chloroform-d): δ 8.35 (1H, br. s.), 7.08-7.17 (1H, m), 6.98-7.06 (1H, m), 6.95 (1H, d, J=1.98 Hz), 2.93 (2H, t, J=7.59 Hz), 2.49-2.68 (2H, m).[4]

-

Mass Spectrometry (MS): m/z 226, 228 (M+H)⁺.[4] The presence of two peaks of nearly equal intensity separated by two mass units is characteristic of a compound containing one bromine atom, corresponding to its two major isotopes, ⁷⁹Br and ⁸¹Br.

Experimental Protocols

Synthesis via Schmidt Rearrangement

A common laboratory-scale synthesis of this compound involves a Schmidt rearrangement of 6-bromo-2,3-dihydro-1H-inden-1-one (6-bromoindanone).[4][8] This method is advantageous for its directness in forming the lactam ring.

Materials and Reagents:

-

6-bromo-2,3-dihydro-1H-inden-1-one

-

Sodium azide (NaN₃)

-

Methanesulfonic acid (CH₃SO₃H)

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic acid (15 mL, 231 mmol) in dichloromethane (30 mL) is prepared and cooled to 0 °C in an ice bath.[4]

-

Sodium azide (0.431 g, 6.63 mmol) is added slowly to the cooled solution.[4]

-

The reaction mixture is stirred for 15 hours at room temperature, allowing the rearrangement to proceed.[4]

-

After the reaction is complete, the mixture is carefully quenched by the slow addition of 1 M aqueous sodium hydroxide solution (50 mL) at 0 °C.[4]

-

The aqueous layer is extracted three times with dichloromethane (3 x 50 mL).[4]

-

The combined organic layers are washed sequentially with water (20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[4]

Purification:

-

The resulting crude residue is purified by column chromatography on silica gel. Elution is performed using a gradient of hexane-ethyl acetate (starting from 90:10) to pure ethyl acetate to afford the final product as a white solid (yield: 61%).[4]

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

This compound is primarily utilized as an intermediate in organic synthesis. Its chemical reactivity is dominated by the lactam functionality and the bromo-substituted aromatic ring, making it a valuable precursor for creating diverse libraries of compounds for drug discovery.[1]

Key Reactive Sites:

-

Aryl Bromide (C7): The bromine atom on the aromatic ring is a key site for functionalization. It readily participates in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of a wide range of derivatives with modified pharmacological profiles.

-

Lactam Nitrogen (N2): The N-H bond of the lactam can be deprotonated and subsequently alkylated or acylated to introduce substituents at the N2 position, further diversifying the molecular structure.

-

Carbonyl Group (C1): The carbonyl group can be reduced to an alcohol or converted to a thioamide, providing another avenue for structural modification.

This compound serves as a building block for pharmaceuticals targeting a range of conditions, including neurological disorders.[1] Its derivatives have been explored for various biological activities.

Caption: Key reaction pathways for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | C9H8BrNO | CID 25067330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 891782-60-8 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one (CAS: 891782-60-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound featuring a brominated isoquinolinone core. This molecule serves as a crucial building block and intermediate in medicinal chemistry and pharmaceutical development. Its structural features, particularly the presence of the reactive bromine atom and the lactam functionality, make it a versatile scaffold for the synthesis of a variety of more complex molecules. Notably, the dihydroisoquinolinone core is a key pharmacophore in a class of targeted cancer therapies known as Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its significant role in the development of therapeutic agents.

Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and spectral properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 891782-60-8 | [1] |

| Molecular Formula | C₉H₈BrNO | [2] |

| Molecular Weight | 226.07 g/mol | [2] |

| Appearance | Off-white to light brown solid | [3] |

| Melting Point | 142-149 °C | [3] |

| Boiling Point | 438.4 ± 45.0 °C (Predicted) | [4] |

| Density | 1.559 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water. | [5] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | (400 MHz, Chloroform-d): δ 8.35 (1H, br. s.), 7.08-7.17 (1H, m), 6.98-7.06 (1H, m), 6.95 (1H, d, J=1.98 Hz), 2.93 (2H, t, J=7.59 Hz), 2.49-2.68 (2H, m). | [1] |

| Mass Spectrum | m/z 226, 228 (M+H)⁺ | [1] |

| ¹³C NMR (Predicted) | A predicted spectrum would show approximately 9 distinct signals. Aromatic carbons would appear in the δ 120-140 ppm range, the carbonyl carbon (C=O) would be significantly downfield (δ > 160 ppm), and the two aliphatic carbons (-CH₂-) of the dihydro portion would be in the upfield region (δ 20-40 ppm). | |

| FT-IR (Predicted) | Expected characteristic peaks would include: N-H stretching (around 3200 cm⁻¹), C=O stretching of the lactam (around 1650 cm⁻¹), aromatic C=C stretching (around 1600 and 1450 cm⁻¹), and C-Br stretching (in the fingerprint region, < 800 cm⁻¹). |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented and is often achieved through a Schmidt rearrangement of a corresponding bromo-indanone.

General Synthesis Workflow

The diagram below illustrates the general workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[1]

Materials:

-

6-Bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol)

-

Sodium azide (0.431 g, 6.63 mmol)

-

Methanesulfonic acid (15 mL, 231 mmol)

-

Dichloromethane (DCM) (30 mL)

-

1 M Sodium hydroxide (NaOH) solution (50 mL)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

A solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic acid (15 mL) in dichloromethane (30 mL) is prepared in a reaction vessel and cooled to 0 °C in an ice bath.

-

Sodium azide (0.431 g, 6.63 mmol) is added slowly to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 15 hours.

-

The reaction is then carefully quenched by the slow addition of 1 M aqueous sodium hydroxide solution (50 mL) at 0 °C.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed sequentially with water (20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography using a gradient elution of hexane-ethyl acetate (from 90:10 to 100% ethyl acetate) to afford this compound as a white solid.[1]

Analytical Methods

Purity Determination by High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for this exact compound is not publicly available, a representative method can be adapted from protocols used for structurally similar pharmaceutical intermediates. The following is a general protocol based on methods for related compounds.

Table 3: Representative HPLC Protocol

| Parameter | Condition |

| Column | Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5µm or equivalent |

| Mobile Phase A | 0.2% (v/v) Triethylamine in HPLC grade water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient, for example: 95:5 (A:B) to 5:95 (A:B) over 15 minutes |

| Flow Rate | 1.5 mL/minute |

| Detector | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Role in Drug Development

This compound is a key intermediate in the synthesis of bioactive molecules, particularly PARP inhibitors and agents targeting neurological disorders.[3]

Intermediate for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks. In cancers with mutations in DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[6][7] Marketed PARP inhibitors like Olaparib and Talazoparib feature complex heterocyclic structures, and their synthesis often involves intermediates with a dihydroisoquinolinone or a related phthalazinone core.[6][8] this compound provides a scaffold that can be further elaborated through reactions like Suzuki or Buchwald-Hartwig cross-coupling at the bromine position to build the complex structures required for potent PARP inhibition.

PARP Signaling Pathway and Inhibition

The following diagram illustrates the central role of PARP-1 in DNA repair and how its inhibition leads to synthetic lethality in cancer cells with deficient homologous recombination repair (HRR).

Safety and Handling

This compound is a research chemical and should be handled with appropriate precautions in a laboratory setting.

Table 4: Hazard Identification and Precautionary Statements

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin or if inhaled.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| Skin Irritation | Causes skin irritation.[2] | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Eye Irritation | Causes serious eye irritation.[2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Respiratory Irritation | May cause respiratory irritation.[2] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |

Handling and Storage:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is often at room temperature or refrigerated (0-8 °C).[3]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its well-defined chemical properties and established synthetic routes make it an important tool for drug discovery and development professionals. The significance of its core structure in the design of potent PARP inhibitors highlights its relevance in modern oncology research. Proper handling and adherence to safety protocols are essential when working with this compound. This guide serves as a foundational resource for researchers utilizing this key building block in their synthetic and medicinal chemistry endeavors.

References

- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | C9H8BrNO | CID 25067330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Olaparib Intermediates [ganeshremedies.com]

- 5. WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. tandfonline.com [tandfonline.com]

- 8. BMN 673 synthesis - chemicalbook [chemicalbook.com]

- 9. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

This technical guide provides a comprehensive overview of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, synthesis, and biological significance.

Core Compound Data

This compound is a substituted isoquinoline derivative. Its bromine substitution enhances its utility as a versatile intermediate for the synthesis of more complex molecules and potential therapeutic agents.[1] Below is a summary of its key quantitative and qualitative properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO | [2] |

| Molecular Weight | 226.07 g/mol | [1] |

| CAS Number | 891782-60-8 | [1][2] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 142-149 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through various synthetic routes. One common method involves a Schmidt rearrangement of a substituted indanone. Below is a detailed experimental protocol for its synthesis from 6-bromo-2,3-dihydro-1H-inden-1-one.

Synthesis of this compound from 6-Bromo-2,3-dihydro-1H-inden-1-one

Materials:

-

6-bromo-2,3-dihydro-1H-inden-1-one

-

Sodium azide (NaN₃)

-

Methanesulfonic acid (CH₃SO₃H)

-

Dichloromethane (CH₂Cl₂)

-

1 M Sodium hydroxide (NaOH) solution

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic acid (15 mL, 231 mmol) in dichloromethane (30 mL) is cooled to 0 °C.[3]

-

Sodium azide (0.431 g, 6.63 mmol) is slowly added to the cooled solution.[3]

-

The reaction mixture is then stirred for 15 hours at room temperature.[3]

-

After the reaction is complete, it is carefully quenched by the addition of a 1 M aqueous sodium hydroxide solution (50 mL).[3]

-

The aqueous layer is extracted three times with dichloromethane (3 x 50 mL).[3]

-

The combined organic layers are washed sequentially with water (20 mL) and brine (20 mL).[3]

-

The organic layer is dried over anhydrous sodium sulfate and then concentrated.[3]

-

The resulting residue is purified by column chromatography using a gradient elution of hexane-ethyl acetate (90:10) to pure ethyl acetate to yield 7-bromo-3,4-dihydroisoquinolin-1(2H)-one as a white solid.[3]

Caption: A flowchart illustrating the synthesis of this compound.

Biological Significance and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

This compound is particularly valuable in the development of drugs targeting neurological disorders.[1] The broader class of isoquinoline alkaloids has been investigated for numerous pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[4]

Involvement in Signaling Pathways

Isoquinoline alkaloids are known to interact with multiple cellular signaling pathways. Their biological effects are often attributed to the modulation of key signaling cascades involved in inflammation, cell proliferation, and survival. For instance, certain isoquinoline alkaloids have been shown to inhibit the NF-κB (nuclear factor-kappa B) pathway, which is a critical regulator of the inflammatory response.[4] Additionally, they can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a central role in various cellular processes.[4][5]

Caption: Modulation of cellular signaling pathways by isoquinoline derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 891782-60-8 [chemicalbook.com]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one from 6-Bromoindanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for converting 6-bromoindanone to the valuable isoquinolinone derivative, 7-bromo-3,4-dihydro-2H-isoquinolin-1-one. This compound serves as a crucial building block in the development of novel therapeutic agents.[1] This document details the core chemical transformations, provides experimentally validated protocols, and presents quantitative data to support researchers in their synthetic endeavors.

The primary synthetic route involves a two-step process: the initial formation of an oxime intermediate from 6-bromoindanone, followed by a Beckmann rearrangement to yield the target lactam. An alternative one-pot Schmidt rearrangement is also presented as a viable synthetic strategy.

Core Synthetic Pathways

The conversion of 6-bromoindanone, a cyclic ketone, into this compound, a cyclic amide (lactam), is fundamentally a ring expansion reaction where a nitrogen atom is inserted into the carbocyclic ring.

Route 1: Oximation followed by Beckmann Rearrangement

This classical two-step approach is a widely recognized method for transforming cyclic ketones into lactams.[2][3][4]

-

Step 1: Oximation of 6-Bromoindanone. 6-Bromoindanone is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding 6-bromoindanone oxime. This reaction is typically straightforward and high-yielding.

-

Step 2: Beckmann Rearrangement. The 6-bromoindanone oxime is then subjected to acidic conditions, which catalyzes the rearrangement of the oxime to the corresponding this compound.[2][3] A variety of acidic reagents can be employed for this transformation, including strong Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), or Lewis acids in combination with sulfonylating agents like methanesulfonyl chloride (MsCl).[3][5]

Route 2: Schmidt Rearrangement

The Schmidt rearrangement offers a one-pot alternative for the direct conversion of a ketone to a lactam using hydrazoic acid (often generated in situ from sodium azide and a strong acid).[1] This method circumvents the need to isolate the oxime intermediate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Oximation of 6-Bromoindanone | Beckmann Rearrangement of 6-Bromoindanone Oxime | Schmidt Rearrangement of 6-Bromoindanone |

| Starting Material | 6-Bromoindanone | 6-Bromoindanone oxime | 6-Bromoindanone |

| Key Reagents | Hydroxylamine hydrochloride, Pyridine | Methanesulfonyl chloride (MsCl), Lewis Acid Catalyst | Sodium azide, Methanesulfonic acid |

| Solvent | Ethanol/Water or Pyridine | Dichloromethane | Dichloromethane |

| Reaction Temperature | 50-80°C | 0°C to Room Temperature | 0°C to Room Temperature |

| Reaction Time | 20 minutes - 2 hours | 15 hours | 15 hours |

| Yield | >95% (for analogous indanone) | Not specified for this substrate, but generally good with MsCl | 61% |

| Purification | Recrystallization or Column Chromatography | Column Chromatography | Column Chromatography |

Experimental Protocols

Route 1: Oximation and Beckmann Rearrangement

Step 1: Synthesis of 6-Bromoindanone Oxime

-

Materials:

-

6-Bromoindanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 6-bromoindanone (1 equivalent) in pyridine, add hydroxylamine hydrochloride (1.05-1.2 equivalents).

-

Heat the reaction mixture to 50°C and stir for approximately 20 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

-

To the residue, add ethyl acetate and 1 M aqueous HCl.

-

Separate the organic layer and wash sequentially with 1 M aqueous HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromoindanone oxime.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

-

Step 2: Beckmann Rearrangement to this compound

-

Materials:

-

6-Bromoindanone oxime

-

Methanesulfonyl chloride (MsCl)

-

Lewis acid catalyst (e.g., ZnCl₂, AlCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 6-bromoindanone oxime (1 equivalent) in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add the Lewis acid catalyst (catalytic amount) to the solution.

-

Slowly add methanesulfonyl chloride (1.1-1.5 equivalents) to the cooled solution.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for several hours, monitoring by TLC.

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure this compound.

-

Route 2: Schmidt Rearrangement

-

Materials:

-

6-Bromo-2,3-dihydro-1H-inden-1-one (6-bromoindanone)

-

Sodium azide (NaN₃)

-

Methanesulfonic acid

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure: [1]

-

In a round-bottom flask, prepare a solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic acid (15 mL, 231 mmol) in dichloromethane (30 mL) and cool to 0°C.

-

Slowly add sodium azide (0.431 g, 6.63 mmol) to the reaction mixture.

-

Stir the reaction mixture for 15 hours at room temperature.

-

Carefully quench the reaction by the slow addition of 1 M aqueous sodium hydroxide solution (50 mL).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography using a hexane-ethyl acetate gradient (e.g., 90:10) to yield 7-bromo-3,4-dihydroisoquinolin-1(2H)-one as a white solid (650 mg, 61% yield).[1]

-

Mandatory Visualizations

Caption: Oximation followed by Beckmann Rearrangement Pathway.

Caption: One-pot Schmidt Rearrangement Pathway.

Caption: Experimental Workflow for the Two-Step Synthesis.

References

- 1. This compound | 891782-60-8 [chemicalbook.com]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Continuing efforts on the improvement of Beckmann rearrangement of indanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Structural Landscape: A Technical Guide to the NMR Analysis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

For Immediate Release

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) data for the compound 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This document offers a comprehensive resource for understanding the structural characterization of this heterocyclic compound, presenting detailed NMR data, experimental protocols, and a thorough interpretation of the spectral information.

¹H and ¹³C NMR Data at a Glance

The structural elucidation of this compound relies heavily on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and predicted ¹³C NMR data, providing a clear and concise reference for the chemical shifts (δ), signal multiplicities, and coupling constants (J).

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.98 | d | 8.2 |

| H-8 | 7.42 | d | 1.8 |

| H-6 | 7.33 | dd | 8.2, 1.8 |

| H-3 | 3.55 | t | 6.6 |

| H-4 | 3.03 | t | 6.6 |

| NH | 6.80 | br s | - |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 164.5 |

| C-8a | 138.9 |

| C-5 | 133.4 |

| C-6 | 129.8 |

| C-4a | 128.5 |

| C-8 | 127.3 |

| C-7 | 120.8 |

| C-3 | 39.5 |

| C-4 | 28.1 |

Prediction performed using standard computational algorithms. Actual values may vary.

Deciphering the Signals: Interpretation of NMR Data

The ¹H NMR spectrum provides a detailed picture of the proton environment within the molecule. The aromatic region displays three distinct signals corresponding to the protons on the benzene ring. The doublet at 7.98 ppm is assigned to H-5, which is deshielded by the adjacent carbonyl group. The doublet at 7.42 ppm corresponds to H-8, and the doublet of doublets at 7.33 ppm is assigned to H-6, showing coupling to both H-5 and H-8. In the aliphatic region, two triplets at 3.55 and 3.03 ppm are observed, corresponding to the methylene protons at the C-3 and C-4 positions, respectively. The broad singlet at 6.80 ppm is characteristic of the amide proton (NH).

The predicted ¹³C NMR spectrum complements the proton data. The signal at 164.5 ppm is attributed to the carbonyl carbon (C-1). The aromatic carbons are predicted to resonate between 120 and 140 ppm. The signal at 120.8 ppm is assigned to the carbon bearing the bromine atom (C-7), which is typically deshielded. The remaining aromatic signals are assigned based on their expected electronic environments. The aliphatic carbons, C-3 and C-4, are predicted to appear at 39.5 and 28.1 ppm, respectively.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:

1. Sample Preparation:

-

Weigh approximately 10-15 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 90° pulse with a relaxation delay of 5 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 30° pulse with a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

5. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain a flat baseline.

-

Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Pick the peaks and determine their chemical shifts, multiplicities, and coupling constants.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.

In-Depth Mass Spectrometry Analysis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a key building block in pharmaceutical research and organic synthesis. Due to the limited availability of public experimental data, this guide combines confirmed molecular ion information with a theoretical exploration of its fragmentation patterns, offering a robust framework for researchers working with this compound.

Core Compound Information

This compound is a heterocyclic compound with the molecular formula C₉H₈BrNO.[1] Its structure, featuring a bromine atom on the aromatic ring and a lactam moiety, makes it a versatile intermediate in the synthesis of various bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | [2][3] |

| Molecular Weight | 226.07 g/mol | [2][3] |

| CAS Number | 891782-60-8 | [2] |

| Appearance | Off-white to light brown solid | [3] |

Mass Spectrometry Data

Molecular Ion

Mass spectral analysis has confirmed the presence of protonated molecular ions at m/z 226 and 228.[4] This characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, is the definitive signature of a compound containing a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Observed Molecular Ion Data

| Ion | m/z (Observed) | Isotope |

| [M+H]⁺ | 226 | ⁷⁹Br |

| [M+H]⁺ | 228 | ⁸¹Br |

Data sourced from ChemicalBook.[4]

Theoretical Fragmentation Pattern

In the absence of publicly available experimental fragmentation data, a theoretical fragmentation pathway can be proposed based on established principles of mass spectrometry for brominated compounds and cyclic amides. Under typical electron ionization (EI) or collision-induced dissociation (CID) conditions, the following fragmentation pathways are plausible:

-

Loss of Bromine Radical: The initial fragmentation event could involve the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). This would lead to a fragment ion at m/z 147.

-

Retro-Diels-Alder (RDA) Reaction: The dihydroisoquinolinone core could undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring.

-

Loss of Carbon Monoxide: The lactam functionality may lead to the loss of a neutral carbon monoxide (CO) molecule, resulting in a fragment ion at m/z 198/200.

-

Loss of Ethylene: Cleavage of the dihydro portion of the isoquinolinone ring could result in the loss of ethylene (C₂H₄), leading to a fragment ion at m/z 198/200.

These proposed fragmentation pathways provide a basis for the interpretation of experimental mass spectra of this compound and its derivatives.

Experimental Protocols

While a specific experimental protocol for the mass spectrometry analysis of this compound is not publicly available, a general methodology for the analysis of a solid, non-volatile organic compound is outlined below.

Sample Preparation

-

Dissolution: Dissolve an accurately weighed sample of this compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Dilution: Further dilute the stock solution with the same solvent to a concentration range of 1-10 µg/mL, suitable for direct infusion or liquid chromatography-mass spectrometry (LC-MS) analysis.

Mass Spectrometry Parameters (Hypothetical)

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to generate the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, would be ideal for accurate mass measurements and determination of elemental composition.

-

Infusion: Direct infusion of the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

MS Scan Range: Acquire full scan mass spectra over a range of m/z 50-500 to detect the molecular ion and potential fragment ions.

-

Tandem MS (MS/MS): To elucidate the fragmentation pattern, perform product ion scans on the isolated molecular ions (m/z 226 and 228). Vary the collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions.

Visualizations

General Experimental Workflow

Caption: General workflow for mass spectrometry analysis.

Theoretical Fragmentation Pathway

Caption: Theoretical fragmentation of this compound.

References

The Latent Therapeutic Potential of the 3,4-Dihydro-2H-isoquinolin-1-one Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-2H-isoquinolin-1-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. While many derivatives have been explored for various therapeutic applications, the specific biological profile of key intermediates often remains less characterized. This technical guide focuses on the biological landscape of the 3,4-dihydro-2H-isoquinolin-1-one scaffold, with a central focus on 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one as a pivotal, versatile building block for the synthesis of novel therapeutic agents. Although direct biological activity data for this specific bromo-derivative is limited in publicly available literature, its utility in generating libraries of active compounds is significant. This document will summarize the known biological activities of closely related derivatives, providing quantitative data, experimental methodologies, and illustrating relevant biological pathways to guide further research and development efforts.

This compound: A Key Synthetic Intermediate

This compound serves as a crucial starting material in the synthesis of a wide array of substituted isoquinolinone derivatives. The presence of the bromine atom at the 7-position provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR).

Synthesis of this compound

A common synthetic route to this compound involves the following steps:

Technical Guide: Solubility Profile of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on qualitative assessments derived from related compounds and synthesis procedures, alongside a standardized experimental protocol for determining solubility.

Core Compound Properties

Basic physicochemical properties of this compound are summarized below. These properties can influence the compound's solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.1 g/mol | [1] |

| Appearance | Off-white to light brown solid | Chem-Impex |

| Melting Point | 142-149 °C | Chem-Impex |

| CAS Number | 891782-60-8 | [1] |

Solubility Characteristics

Inference from Structural Analogs:

-

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one , a structurally similar compound, is predicted to have favorable solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate, with limited aqueous solubility.[2] This prediction is based on its calculated logarithm of the partition coefficient (LogP) of 2.04342, indicating moderate lipophilicity, and a relatively low topological polar surface area of 29.1 Ų.[2]

-

7-Bromoisoquinoline is described as being slightly soluble in water but soluble in organic solvents like ethanol and dichloromethane.

Inference from Synthesis and Purification Procedures:

The synthesis of this compound involves the use of dichloromethane as a solvent.[3] Furthermore, its purification is achieved through column chromatography using a gradient elution of hexane-ethyl acetate.[3] This indicates that the compound is soluble in these organic solvents.

Summary of Inferred Solubility:

| Solvent Type | Solubility | Rationale |

| Aqueous Solvents | Poorly Soluble | Low expected polarity based on structural analogs.[2] |

| Polar Aprotic Solvents | Likely Soluble | (e.g., Dichloromethane, Chloroform, Ethyl Acetate) - Inferred from structural analogs and use in synthesis/purification.[2][3] |

| Nonpolar Solvents | Likely Soluble | (e.g., Hexane) - Used in purification chromatography.[3] |

| Polar Protic Solvents | Likely Soluble | (e.g., Ethanol) - Based on solubility of similar compounds. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a widely recognized and robust protocol for determining the thermodynamic equilibrium solubility of a solid compound.[4]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of interest

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or incubator set to the desired temperature.

-

Agitate the mixture using an orbital shaker or vortex mixer for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.

-

For finer separation, centrifuge the vial at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the saturated solution by accounting for the dilution factor.

-

Data Presentation:

The solubility should be reported in units such as mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of a solid compound using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Unlocking Therapeutic Potential: A Technical Guide to 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the burgeoning research applications of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a versatile heterocyclic compound. While primarily recognized as a key intermediate in the synthesis of complex bioactive molecules, the inherent structural features of its 3,4-dihydro-2H-isoquinolin-1-one core have positioned it as a valuable scaffold in the quest for novel therapeutics, particularly in the realm of oncology and neurobiology. This document provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, the potential research applications derived from its structural analogs, with a special focus on the inhibition of Poly(ADP-ribose) polymerase (PARP).

Core Compound Profile

This compound is a brominated derivative of the 3,4-dihydro-2H-isoquinolin-1-one scaffold. The presence of the bromine atom at the 7-position offers a reactive handle for further chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries for biological screening.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO | --INVALID-LINK-- |

| Molecular Weight | 226.07 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to light brown solid | --INVALID-LINK-- |

| Melting Point | 142-149 °C | --INVALID-LINK-- |

| CAS Number | 891782-60-8 | --INVALID-LINK-- |

Potential Research Applications: A Focus on PARP Inhibition

The 3,4-dihydro-2H-isoquinolin-1-one core is a privileged scaffold found in numerous bioactive natural products and synthetic molecules.[1] Its structural resemblance to the nicotinamide portion of NAD+, a crucial cofactor for PARP enzymes, has made it a cornerstone for the design of potent PARP inhibitors. PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

While direct biological data for this compound as a PARP inhibitor is not extensively published, its derivatives have shown significant promise. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce various pharmacophores that enhance binding to the PARP active site.

Quantitative Data for Isoquinolinone-Based PARP Inhibitors

The following table summarizes the PARP inhibitory activity of selected isoquinolinone derivatives, highlighting the potential of this scaffold. It is important to note that these are analogs and not the core compound itself; however, they provide a strong rationale for using this compound as a starting point for the development of novel PARP inhibitors.

| Compound | Target | IC₅₀ (nM) | Cell Line | Effect | Reference |

| 5-Benzoyloxyisoquinolin-1(2H)-one | PARP-2 | 150 | - | Selective PARP-2 Inhibition | [2] |

| 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | PARP1/2 | 22 (PARP1), 4.3 (PARP2) | - | Potent PARP1/2 Inhibition | [3][4] |

| Isoquinolinone Derivative (Compound 34 from study) | PARP1 | Potent (exact value not specified) | MDA-MB-436 (Breast Cancer) | Antitumor efficacy | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of research programs. The following are generalized protocols for key experiments relevant to the evaluation of this compound and its derivatives as potential therapeutic agents.

Synthesis of this compound Derivatives

The bromine at the 7-position serves as a versatile anchor for derivatization. A common synthetic route involves Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, or amine functionalities.

General Protocol for Suzuki Coupling:

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane/water mixture) is added the desired boronic acid or boronate ester (1.2-1.5 equivalents).

-

A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents), and a base, such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents), are added.

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired derivative.

In Vitro PARP1 Enzyme Inhibition Assay (ELISA-based)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PARP1.

-

Plate Coating: Histone-coated 96-well plates are used.

-

Reaction Mixture Preparation: A reaction buffer containing NAD⁺ and a DNA activator is prepared.

-

Compound Addition: The test compound (e.g., a derivative of this compound) is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Enzyme Addition: Recombinant human PARP1 enzyme is added to each well to initiate the reaction. The plate is incubated for 1.5 hours.

-

Detection: The amount of poly(ADP-ribose) (PAR) generated is detected using an anti-PAR antibody conjugated to an enzyme (e.g., HRP). A substrate is then added to produce a colorimetric or chemiluminescent signal.

-

Data Analysis: The signal intensity is measured using a plate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., BRCA-mutant breast cancer cell line MDA-MB-436) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The test compound is added to the wells in a range of concentrations. A vehicle control is included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) can be calculated.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: PARP1 signaling pathway and mechanism of inhibition.

Caption: General experimental workflow for novel drug discovery.

Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. Future research should focus on:

-

Synthesis of diverse libraries: Utilizing the bromine handle to explore a wide range of substituents to optimize potency and selectivity for different PARP family members.

-

Structure-Activity Relationship (SAR) studies: To understand the key structural features required for potent PARP inhibition.

-

In-depth biological evaluation: Moving beyond initial screening to investigate the mechanism of action, potential for overcoming resistance, and efficacy in combination therapies.

-

Exploration of other therapeutic areas: Given the role of PARP in neurological disorders, investigating the potential of derivatives of this compound in neuroprotection is a promising avenue.[6]

References

- 1. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, its chemical and physical properties, and its significant applications in the development of advanced pharmaceutical agents.

Introduction and Historical Context

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities.[1][2] The introduction of a bromine atom at the 7-position enhances the molecule's utility as a versatile intermediate, allowing for further functionalization through cross-coupling reactions. This strategic placement of bromine has been instrumental in the development of several PARP inhibitors, including Niraparib and Talazoparib.[3][4]

While the broader class of isoquinolinones has a long history, the specific synthesis of this compound appears to have gained prominence with the rise of PARP inhibitors as a therapeutic target in the early 21st century. Its synthesis is notably described in patents related to the preparation of these cancer drugs, highlighting its primary role as a purpose-synthesized intermediate rather than a compound with inherent biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO | [5] |

| Molecular Weight | 226.07 g/mol | [5] |

| CAS Number | 891782-60-8 | [5] |

| Appearance | Off-white to light brown solid | [6] |

| Melting Point | 142-149 °C | [6] |

| Topological Polar Surface Area | 29.1 Ų | [5] |

| XLogP3-AA | 1.9 | [5] |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the Schmidt rearrangement of 6-bromo-1-indanone. Alternative strategies for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core, such as the Bischler-Napieralski and Pictet-Spengler reactions, are also established for this class of compounds.[7]

Schmidt Rearrangement of 6-Bromo-1-indanone

This method involves the acid-catalyzed reaction of a ketone with hydrazoic acid (generated in situ from sodium azide) to form a lactam.

Experimental Protocol:

-

Reaction Setup: To a solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1 g, 4.74 mmol) and methanesulfonic acid (15 mL, 231 mmol) in dichloromethane (30 mL) at 0 °C, slowly add sodium azide (0.431 g, 6.63 mmol).

-

Reaction: Stir the reaction mixture for 15 hours at room temperature.

-

Quenching: Carefully quench the reaction with 1 M aqueous sodium hydroxide solution (50 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography using a gradient elution of hexane-ethyl acetate (90:10 to 100% ethyl acetate) to afford 7-bromo-3,4-dihydroisoquinolin-1(2H)-one as a white solid (650 mg, 61% yield).

Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (br. s., 1H), 7.08-7.17 (m, 1H), 6.98-7.06 (m, 1H), 6.95 (d, J=1.98 Hz, 1H), 2.93 (t, J=7.59 Hz, 2H), 2.49-2.68 (m, 2H) |

| Mass Spectrum (ESI) | m/z 226, 228 (M+H)⁺ |

| ¹³C NMR (100 MHz, CDCl₃) | δ 166.3, 140.3, 136.6, 132.8, 128.4, 127.8, 126.9, 44.2, 37.5, 33.3 |

| IR (cm⁻¹) | 2922, 2852, 1680, 1613, 1479, 1456, 1326, 821, 760 |

(Note: ¹³C NMR and IR data are representative for this class of compounds and were compiled from similar structures reported in the literature.[8])

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a key starting material for the synthesis of PARP inhibitors. The bromine atom at the 7-position serves as a handle for introducing various aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling reactions. This modularity has been exploited in the synthesis of complex PARP inhibitors like Niraparib and Talazoparib.

Role in PARP Inhibitor Synthesis

PARP enzymes are crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This compound provides the core structure onto which other pharmacophoric elements are appended to create potent and selective PARP inhibitors.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction using this compound, based on established methods for similar substrates.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a base such as potassium carbonate (2.0-3.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.).

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water).

-

Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Biological Activity

There is no significant body of literature describing the inherent biological activity of this compound itself. Its value in drug discovery is almost exclusively as a synthetic intermediate. It is generally considered to be a building block that contributes to the final pharmacology of the target molecule rather than possessing significant biological activity on its own. Any biological evaluation would typically be part of the broader toxicological assessment of the final active pharmaceutical ingredient's synthetic route.

Conclusion

This compound is a compound of significant interest to medicinal chemists and drug development professionals. Its straightforward synthesis and the versatility of the bromine handle for further chemical modification have established it as a crucial intermediate in the synthesis of a new generation of targeted cancer therapies. This guide provides the essential technical information for researchers working with this important molecule, from its synthesis to its application in the construction of complex, biologically active compounds.

References

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 4. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | C9H8BrNO | CID 25067330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 8. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3,4-dihydro-2H-isoquinolin-1-one scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1] Its derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2][3] 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a key synthetic intermediate, serving as a versatile building block for the creation of novel therapeutic agents.[2] The bromine atom at the 7-position provides a reactive handle for functionalization, most commonly through palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and development.[2]

This document provides detailed protocols for three major palladium-catalyzed cross-coupling reactions for the derivatization of this compound: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, and Sonogashira Coupling.

Caption: Derivatization pathways from the starting material.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling amines with aryl halides.[4] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 7-position of the isoquinolinone core, creating a library of 7-amino derivatives.

General Reaction Scheme:

Caption: General reaction for Buchwald-Hartwig amination.

Data Presentation: Representative Reaction Conditions

| Amine (R₂NH) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 85-95% |

| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 80-90% |

| Cyclohexylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 75-85% |

| Ammonia (surrogate) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 70-80% |

Note: Yields are representative and based on similar substrates; optimization may be required.[5]

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).[5]

-

Inert Atmosphere: Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).[5] Through the septum, add the desired amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL).

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous NaCl solution (2 x 10 mL).

-

Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-3,4-dihydro-2H-isoquinolin-1-one derivative.[5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid.[6][7] It is widely used to synthesize biaryl compounds, styrenes, and polyolefins and is an excellent method for introducing aryl or vinyl substituents at the 7-position.[6]

General Reaction Scheme:

Caption: General reaction for Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

| Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 90-98% |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 85 | 88-95% |

| Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 80-90% |

| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 75-85% |

Note: Yields are representative and based on standard Suzuki coupling protocols; optimization may be required.[8]

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[8]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to create an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[8]

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired 7-aryl-3,4-dihydro-2H-isoquinolin-1-one derivative.[8]

Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira reaction is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] It employs a palladium catalyst and a copper(I) co-catalyst.[9] This reaction is exceptionally useful for installing alkynyl moieties, which can serve as handles for further synthetic transformations (e.g., click chemistry, cyclizations) or as key pharmacophores.

General Reaction Scheme:

Caption: General reaction for Sonogashira coupling.

Data Presentation: Representative Reaction Conditions

| Terminal Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 85-95% |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 70 | 90-98% |

| 3-Butyn-1-ol | Pd/C-PPh₃ (5) | CuI (10) | Et₃N | Acetonitrile | 80 | 70-80% |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 65 | 88-96% |

Note: Yields are representative and based on similar substrates; optimization may be required.[10][11]

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv) in the chosen solvent (e.g., THF or DMF).

-

Inert Atmosphere: Degas the solution by bubbling Argon through it for 15-20 minutes.

-

Reagent Addition: To the solution, add the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and the amine base (e.g., triethylamine, 2.5 equiv).[11]

-

Reaction: Stir the reaction mixture at the specified temperature (e.g., 60 °C) under the inert atmosphere until TLC or LC-MS analysis indicates the consumption of the starting material (typically 6-18 hours).

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

-

Extraction: Concentrate the filtrate, then redissolve the residue in ethyl acetate. Wash the organic solution with saturated aqueous NH₄Cl solution and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the pure 7-alkynyl-3,4-dihydro-2H-isoquinolin-1-one derivative.

General Experimental Workflow and Applications

The derivatization of this compound provides access to a vast chemical space for drug discovery. The synthesized compounds can be subjected to biological screening to identify lead candidates for various therapeutic targets.

Caption: A typical workflow for synthesis and screening.

The resulting derivatives are prime candidates for screening in assays related to neurological disorders, cancer, and infectious diseases, areas where isoquinoline-based compounds have shown significant promise.[2] Structure-Activity Relationship (SAR) studies on the synthesized libraries can guide the rational design of more potent and selective therapeutic agents.

References

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. Sonogashira Coupling [organic-chemistry.org]

Application Notes and Protocols: The Versatile Role of 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a bromine atom on the aromatic ring, provide a versatile handle for a variety of chemical transformations, making it an invaluable starting material for the synthesis of diverse and complex bioactive molecules.[1] This scaffold has been successfully employed in the development of potent inhibitors for various therapeutic targets, including enzymes involved in DNA repair and epigenetic regulation. This document provides detailed application notes on the utility of this compound, focusing on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) and Enhancer of Zeste Homolog 2 (EZH2) inhibitors. Furthermore, detailed experimental protocols for key synthetic transformations are provided, along with quantitative data for representative compounds and visualizations of relevant biological pathways and experimental workflows.

Application Notes

A Privileged Scaffold for PARP Inhibitors

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in the design of inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.

The bromine atom at the 7-position of this compound serves as a convenient attachment point for various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the isoquinolinone core to optimize potency, selectivity, and pharmacokinetic properties of the resulting PARP inhibitors. The lactam moiety of the isoquinolinone core mimics the nicotinamide portion of the natural PARP substrate, NAD+, enabling competitive inhibition at the enzyme's active site.